Cardiac Safety Differentiation: hERG Channel Liability of Ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate vs. Known QT-Prolonging Drugs
Ethyl (4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate exhibits negligible hERG potassium channel inhibition (IC50 > 333 µM) in a cell-based patch-clamp assay [1]. In contrast, the reference proarrhythmic agent terfenadine potently blocks hERG with an IC50 of 0.015 µM under comparable experimental conditions [2]. This >22,000-fold window suggests a substantially lower risk of drug-induced QT prolongation for the target compound relative to known hERG-active drugs.
| Evidence Dimension | hERG channel inhibition (IC50) |
|---|---|
| Target Compound Data | >333 µM (no significant inhibition observed up to the highest tested concentration) |
| Comparator Or Baseline | Terfenadine: IC50 = 0.015 µM |
| Quantified Difference | >22,000-fold weaker hERG inhibition |
| Conditions | Cell-based patch-clamp assay on human ERG expressed in mammalian cells |
Why This Matters
A high hERG IC50 indicates a reduced probability of cardiac arrhythmia liability, a critical differentiator when selecting a chemical probe for in vivo CNS studies where terfenadine-like off-target cardiac effects would confound behavioral readouts.
- [1] BindingDB Entry BDBM50023582 / CHEMBL3355575. Inhibition of human ERG potassium channel. BindingDB, 2025. View Source
- [2] Redfern WS, et al. Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development. Cardiovasc Res. 2003;58(1):32-45. View Source
